Benzocaine Hydrochloride

Description

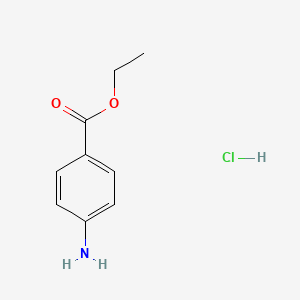

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl 4-aminobenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h3-6H,2,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAADDQHUJDUAKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

94-09-7 (Parent) | |

| Record name | Benzocaine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50177812 | |

| Record name | Benzocaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23239-88-5, 105931-72-4 | |

| Record name | Benzocaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23239-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-amino-, ethyl ester, labeled with carbon-14, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105931-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzocaine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23239-88-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzocaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-amino-, ethyl ester, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOCAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OG625Z9LEO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Benzocaine Hydrochloride

Introduction

Benzocaine (B179285), the ethyl ester of p-aminobenzoic acid (PABA), is a widely utilized local anesthetic. It functions by reversibly blocking nerve signal transmission, leading to a temporary loss of sensation in the area of application. Commonly formulated in topical preparations such as gels, creams, and lozenges, it provides relief from pain associated with skin irritations, sore throats, and other minor conditions.[1] The synthesis of its hydrochloride salt, which enhances solubility, is a fundamental process in pharmaceutical chemistry.

This technical guide provides an in-depth overview of the synthesis of benzocaine and its subsequent conversion to benzocaine hydrochloride. It offers detailed experimental protocols for its synthesis and purification, and outlines the analytical techniques employed for its comprehensive characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.

Synthesis of Benzocaine and its Hydrochloride Salt

The most common and efficient method for synthesizing benzocaine is through the Fischer esterification of p-aminobenzoic acid (PABA) with ethanol (B145695), using a strong acid as a catalyst.[2][3][4] The subsequent reaction of the synthesized benzocaine base with hydrochloric acid yields benzocaine hydrochloride.

Reaction Mechanism: Fischer Esterification

The synthesis is an acid-catalyzed nucleophilic acyl substitution reaction.[3] The mechanism involves the protonation of the carbonyl group of PABA by the acid catalyst (e.g., H₂SO₄), which increases its electrophilicity. Ethanol, acting as a nucleophile, then attacks the protonated carbonyl carbon. Following a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting ester yields benzocaine.[5][6]

Caption: Synthesis pathway of Benzocaine Hydrochloride from PABA.

Experimental Protocols

Protocol 1: Synthesis of Benzocaine Base

This protocol details the Fischer esterification of p-aminobenzoic acid.

Materials:

-

p-Aminobenzoic acid (PABA)

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

10% Sodium carbonate (Na₂CO₃) solution

-

Deionized water

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle

-

Beakers

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

In a 100 mL round-bottom flask, combine 1.2 g of p-aminobenzoic acid and 12 mL of absolute ethanol.[4] Stir the mixture until the solid is fully dissolved.

-

Carefully and slowly add 1.0 mL of concentrated sulfuric acid to the solution. A precipitate is expected to form upon the addition of the acid.[4]

-

Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for approximately 60-75 minutes.[4][7] The solid should dissolve as the reaction progresses.

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Pour the cooled solution into a beaker containing 30 mL of ice-cold water.[4]

-

While stirring, slowly neutralize the mixture by adding 10% sodium carbonate solution dropwise until the pH is approximately 8.[4][8] Carbon dioxide evolution will be observed.

-

Collect the resulting white precipitate of benzocaine by vacuum filtration using a Buchner funnel.[8]

-

Wash the collected solid with three portions of cold deionized water to remove any remaining salts.

-

Allow the product to air dry on the filter paper or in a desiccator.

Protocol 2: Purification by Recrystallization

This protocol describes the purification of crude benzocaine using an ethanol-water solvent system.[9]

Materials:

-

Crude benzocaine

-

Absolute ethanol

-

Deionized water

-

Erlenmeyer flasks

-

Hot plate

-

Ice bath

-

Buchner funnel and filter flask

Procedure:

-

Transfer the crude benzocaine to an Erlenmeyer flask. Add a minimal amount of hot absolute ethanol (approximately 5-10 mL per gram of crude product) to dissolve the solid completely.[9]

-

If the solution contains colored impurities, a small amount of activated charcoal can be added, and the solution can be hot filtered to remove it.

-

To the hot ethanolic solution, add warm water dropwise until a slight turbidity persists, indicating the saturation point.[9]

-

Allow the flask to cool slowly to room temperature, permitting the formation of large crystals.

-

Once cooled, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.[9]

-

Collect the purified crystals by vacuum filtration and rinse them with a small amount of ice-cold 50:50 ethanol-water mixture.[9]

-

Dry the purified benzocaine crystals in a ventilated oven at 40-50 °C or in a desiccator until a constant mass is achieved.[9]

Protocol 3: Conversion to Benzocaine Hydrochloride

This protocol details the conversion of benzocaine base to its hydrochloride salt.

Materials:

-

Purified benzocaine

-

Acetone

-

Concentrated hydrochloric acid (HCl)

-

Beaker

-

Stirring rod

Procedure:

-

Dissolve the purified benzocaine base in a suitable solvent such as acetone.

-

In a separate container, prepare a dilute solution of hydrochloric acid in methanol.

-

Slowly add the acidic methanol solution to the benzocaine solution while stirring.[10]

-

Monitor the pH of the solution, aiming for a slightly acidic to neutral pH to ensure complete salt formation without excess acid.[10]

-

The benzocaine hydrochloride will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with a small amount of cold acetone.

-

Dry the final product, benzocaine hydrochloride, thoroughly.

Characterization of Benzocaine Hydrochloride

A combination of physical and spectroscopic methods is used to confirm the identity, purity, and structure of the synthesized benzocaine hydrochloride.

Caption: Workflow for the characterization of Benzocaine Hydrochloride.

Data Presentation

The following tables summarize key quantitative data for the characterization of benzocaine.

Table 1: Physical and Chromatographic Data for Benzocaine

| Parameter | Value | Reference |

| Molecular Formula | C₉H₁₁NO₂ | [11] |

| Molecular Weight | 165.19 g/mol | [11] |

| Melting Point | 88-92 °C | [12] |

| HPLC Retention Time | ~3.5 - 5 min (Conditions Vary) | [13][14] |

Table 2: Spectroscopic Data for Benzocaine Characterization

| Technique | Key Signals / Peaks | Interpretation | Reference |

| IR Spectroscopy | 3000-4000 cm⁻¹1735-1750 cm⁻¹1050-1150 cm⁻¹ | N-H stretch of the amine groupC=O stretch of the ester groupC-O stretch | [15] |

| ¹H NMR Spectroscopy | ~1.35 ppm (triplet)~4.35 ppm (quartet)~6.6 ppm (doublet)~7.8 ppm (doublet) | -CH₃ of the ethyl group-CH₂ of the ethyl groupAromatic protons ortho to -NH₂Aromatic protons ortho to -COOR | [15] |

| Mass Spectrometry (m/z) | 1651371209265 | Molecular Ion [M]⁺[M - C₂H₄]⁺[M - OC₂H₅]⁺[C₆H₆N]⁺[C₅H₅]⁺ | [15] |

Detailed Methodologies for Characterization

-

Melting Point Determination: The melting point of the purified product is determined using a standard melting point apparatus. A sharp melting range close to the literature value (88-92 °C) indicates high purity.[12][16]

-

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and assess the purity of the final product.[17][18] A sample of the reaction mixture is spotted on a silica (B1680970) gel plate alongside the starting material (PABA). The plate is developed in an appropriate solvent system (e.g., toluene:acetone:methanol:ammonia).[19] The disappearance of the starting material spot and the appearance of a new spot for the product indicate reaction completion. A single spot for the purified product suggests high purity.

-

High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative information about the purity of benzocaine hydrochloride. A common method involves a C8 or C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., pH 5.5).[19][20] Detection is typically performed using a UV detector at a wavelength around 285 nm or 293 nm.[13][14] The presence of a single, sharp peak at the expected retention time confirms the purity of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the benzocaine molecule. The IR spectrum of benzocaine will show characteristic absorption bands for the N-H bonds of the primary amine, the C=O bond of the ester, and the C-O bond.[15] For benzocaine hydrochloride, the N-H stretching vibrations of the ammonium (B1175870) salt (-NH₃⁺) will appear as a broad band in the 2500-3300 cm⁻¹ region.[21][22]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The ¹H NMR spectrum of benzocaine shows distinct signals for the aromatic protons, the methylene (B1212753) and methyl protons of the ethyl group, and the amine protons.[15] The integration of these signals corresponds to the number of protons in each environment, confirming the structure.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of benzocaine typically shows a molecular ion peak at m/z = 165, corresponding to its molecular weight.[15] Other significant peaks correspond to the fragmentation of the molecule, which can further aid in structure confirmation.

Conclusion

The synthesis of benzocaine hydrochloride via Fischer esterification of p-aminobenzoic acid followed by treatment with hydrochloric acid is a robust and well-established procedure. The purification of the product through recrystallization is crucial for obtaining a high-purity compound suitable for pharmaceutical applications. A comprehensive characterization using a combination of chromatographic and spectroscopic techniques is essential to confirm the identity, purity, and structure of the final product. The detailed protocols and data presented in this guide serve as a valuable resource for professionals engaged in the synthesis and analysis of this important local anesthetic.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. brainly.in [brainly.in]

- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. homework.study.com [homework.study.com]

- 6. Solved Draw out the mechanism very clearly that shows | Chegg.com [chegg.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. cristalchem.com [cristalchem.com]

- 10. Sciencemadness Discussion Board - Converting Benzocaine>>>>>>benzocaine hydrochloride - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. Benzocaine [webbook.nist.gov]

- 12. cdn.who.int [cdn.who.int]

- 13. researchgate.net [researchgate.net]

- 14. investigacion.unirioja.es [investigacion.unirioja.es]

- 15. phdcentre.com [phdcentre.com]

- 16. Benzocaine Synthesis Lab Report - 713 Words | Bartleby [bartleby.com]

- 17. Synthesis of benzocaine | PDF [slideshare.net]

- 18. m.youtube.com [m.youtube.com]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. Separation of Benzocaine hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 21. tandfonline.com [tandfonline.com]

- 22. researchgate.net [researchgate.net]

"physicochemical properties of benzocaine hydrochloride"

An In-depth Technical Guide on the Physicochemical Properties of Benzocaine (B179285) Hydrochloride

This technical guide offers a comprehensive examination of the core physicochemical properties of benzocaine hydrochloride. Tailored for researchers, scientists, and drug development professionals, this document provides essential data, detailed experimental protocols, and logical workflows crucial for formulation, stability analysis, and quality control.

Core Chemical and Physical Characteristics

Benzocaine hydrochloride is the salt form of the local anesthetic benzocaine (ethyl 4-aminobenzoate). The addition of hydrochloric acid enhances its water solubility, making it suitable for various pharmaceutical formulations.[1] It functions as a local anesthetic by reversibly blocking sodium channels in nerve membranes, which prevents the transmission of nerve impulses.[2][3]

Table 1: Physicochemical Properties of Benzocaine Hydrochloride

| Property | Value | Source(s) |

| IUPAC Name | ethyl 4-aminobenzoate;hydrochloride | [4] |

| CAS Number | 23239-88-5 | [2][3] |

| Molecular Formula | C₉H₁₂ClNO₂ | [2][4] |

| Molecular Weight | 201.65 g/mol | [2][4] |

| Appearance | White, crystalline powder | [5] |

| Melting Point | 208-210°C | [3][6] |

| pKa | ~2.78 | [2][7] |

| logP | 1.5 - 2.2 | [7] |

Solubility Profile

The solubility of benzocaine hydrochloride is a critical parameter for its formulation. As a salt, it is more soluble in polar solvents compared to its free base form.[1]

Table 2: Solubility Data for Benzocaine Hydrochloride

| Solvent | Solubility | Source(s) |

| Water | Slightly soluble to soluble (2.85 mg/mL) | [2][7][8] |

| Ethanol | Soluble / Freely Soluble | [2][3] |

| DMSO | Soluble (40 mg/mL) | [9][10] |

| Glycerin | Highly soluble | [3] |

| Ether | Practically insoluble | [11] |

Stability and Degradation Pathway

Benzocaine hydrochloride is susceptible to degradation, primarily through the hydrolysis of its ester group. This reaction is catalyzed by both acidic and basic conditions.[12] The primary degradation products are 4-aminobenzoic acid (PABA) and ethanol.[12][13] Stability studies, particularly under accelerated conditions (e.g., 40°C and 75% RH), are essential to ensure the integrity of formulations.[14][15]

Caption: Primary hydrolytic degradation pathway for benzocaine hydrochloride.

Experimental Protocols

pKa Determination by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) for the conjugate acid of benzocaine.

Methodology:

-

Preparation: Accurately weigh and dissolve a sample of benzocaine hydrochloride in a known volume of purified water.

-

Apparatus Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of 0.1 M sodium hydroxide (B78521) (NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

-

Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

pKa Calculation: Determine the volume of NaOH required to reach the equivalence point. The pKa is equal to the pH at the half-equivalence point.

Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol describes a typical reversed-phase HPLC method for assessing the stability of benzocaine hydrochloride and quantifying its degradation products.[16][17]

Methodology:

-

Forced Degradation Study:

-

Prepare several solutions of benzocaine hydrochloride in a suitable solvent.

-

Expose individual samples to stress conditions: acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), oxidative (e.g., 3% H₂O₂), thermal (e.g., 80°C), and photolytic (e.g., UV light).

-

Prepare an unstressed control sample.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[18]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol.[19][20] A common starting point is a 50:50 (v/v) mixture.[20]

-

Detection: UV detector set to the maximum absorbance wavelength of benzocaine (e.g., 285-293 nm).[3]

-

Column Temperature: Controlled, e.g., 40°C.[18]

-

-

Analysis:

-

Inject the control and stressed samples into the HPLC system.

-

Monitor the chromatograms for a decrease in the peak area of the parent benzocaine hydrochloride peak and the appearance of new peaks corresponding to degradation products.

-

The method must be validated for parameters such as linearity, accuracy, precision, and robustness.[20]

-

Caption: General experimental workflow for an HPLC-based stability study.

References

- 1. Benzocaine hydrochloride | 23239-88-5 [chemicalbook.com]

- 2. Buy Benzocaine Hydrochloride | 23239-88-5 [smolecule.com]

- 3. Benzocaine CAS 94-09-7 and Benzocaine Hydrochloride or Benzocaine HCL CAS 23239-88-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. Benzocaine Hydrochloride | C9H12ClNO2 | CID 10214462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Benzocaine hydrochloride | CAS#:23239-88-5 | Chemsrc [chemsrc.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Benzocaine: A Comprehensive Overview for Chemistry Professionals_Chemicalbook [chemicalbook.com]

- 9. abmole.com [abmole.com]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Benzocaine | C9H11NO2 | CID 2337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Stability of benzocaine formulated in commercial oral disintegrating tablet platforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. The Analysis of the Physicochemical Properties of Benzocaine Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Separation of Benzocaine hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 20. [PDF] Validation of an HPLC Method for quantitative Determination of Benzocaine in PHBV-Microparticles and PLA-Nanoparticles | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to the Solubility of Benzocaine Hydrochloride in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of benzocaine (B179285) hydrochloride, a widely used local anesthetic. Understanding the solubility of this active pharmaceutical ingredient (API) is critical for its formulation, delivery, and bioavailability. This document compiles available quantitative data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Quantitative Solubility of Benzocaine Hydrochloride

The solubility of benzocaine hydrochloride is influenced by the choice of solvent and the temperature. While comprehensive temperature-dependent data is not extensively available in single sources, this guide consolidates reported solubility values in several common solvents.

Table 1: Solubility of Benzocaine Hydrochloride in Various Solvents

| Solvent | Temperature (°C) | Solubility | Notes |

| Water | Room Temperature | Sparingly soluble[1] | One source indicates a solubility of 0.4 g/L, while another states 2.85 mg/mL[2][3]. The term "sparingly soluble" is also used[1]. |

| Ethanol (B145695) | Room Temperature | Soluble[1][4] | Freely soluble in hot alcohol[4]. One source specifies a solubility of 1g in 5ml of ethanol for the free base, benzocaine[5]. |

| Chloroform | Room Temperature | More soluble than in water[1] | Benzocaine (free base) is reported to be soluble at 1g in 2ml of chloroform[5]. |

| Ether | Not Specified | Insoluble | This is in contrast to the free base, benzocaine, which is soluble in ether[6]. |

| DMSO | Not Specified | Slightly soluble[7][8] | |

| Supercritical CO2 | Up to 45 °C | No measurable solubility | This was reported for the hydrochloride salts of similar local anesthetics, lidocaine (B1675312) and procaine. |

Note: "Room Temperature" is not consistently defined across all sources and can contribute to variations in reported solubility values. The data for benzocaine (free base) is included for comparative purposes.

Experimental Protocols for Solubility Determination

The most reliable and widely accepted method for determining the equilibrium solubility of a crystalline solid like benzocaine hydrochloride is the shake-flask method . This method involves equilibrating an excess amount of the solid drug in the solvent of interest over a period of time until the solution is saturated.

The Shake-Flask Method: A Detailed Protocol

This protocol outlines the steps for determining the solubility of benzocaine hydrochloride in a given solvent.

Materials and Equipment:

-

Benzocaine hydrochloride powder

-

Solvent of interest

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm pore size)

-

Syringes

-

Vials for sample collection

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of benzocaine hydrochloride to a sealed flask containing a known volume of the solvent. The excess solid should be visually present throughout the experiment to ensure equilibrium with the dissolved state.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture at a constant speed for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be established through preliminary experiments where the concentration is measured at different time points until it remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved particles that would otherwise lead to an overestimation of the solubility.

-

-

Analysis of the Saturated Solution:

-

The concentration of benzocaine hydrochloride in the filtered supernatant is then determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

For UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of benzocaine hydrochloride of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions and the filtered sample at the wavelength of maximum absorbance (λmax) for benzocaine hydrochloride.

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of the sample from the calibration curve.

-

-

For HPLC:

-

Develop and validate an HPLC method for the quantification of benzocaine hydrochloride.

-

Prepare a set of calibration standards.

-

Inject the filtered sample and the calibration standards into the HPLC system.

-

Determine the concentration of the sample by comparing its peak area to the calibration curve.

-

-

Workflow for Solubility Determination

Factors Influencing Solubility

Several factors can significantly impact the solubility of benzocaine hydrochloride:

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. For benzocaine hydrochloride, it is noted to be "freely soluble in hot alcohol," indicating a positive temperature dependence[4].

-

pH: As a salt of a weak base, the solubility of benzocaine hydrochloride is pH-dependent. In acidic solutions, the equilibrium will favor the protonated, more soluble form. As the pH increases towards the pKa of benzocaine (around 2.5-3.5), the free base will begin to precipitate, reducing the overall solubility.

-

Polymorphism: The existence of different crystalline forms (polymorphs) of a compound can affect its solubility. Different polymorphs can have different lattice energies, leading to variations in their dissolution rates and equilibrium solubilities.

-

Presence of Co-solvents: The solubility of benzocaine hydrochloride can be significantly altered by the presence of co-solvents. For instance, its solubility is enhanced in ethanol-water mixtures compared to water alone.

Conclusion

This technical guide has summarized the available data on the solubility of benzocaine hydrochloride in various solvents and provided a detailed experimental protocol for its determination using the reliable shake-flask method. The provided workflow diagram offers a clear visual representation of the experimental process. For drug development professionals, a thorough understanding of these solubility characteristics is paramount for the successful formulation of safe and effective drug products. Further research to establish a comprehensive temperature-dependent solubility profile in a wider range of pharmaceutically relevant solvents would be of significant value to the scientific community.

References

- 1. Page loading... [guidechem.com]

- 2. Benzocaine: A Comprehensive Overview for Chemistry Professionals_Chemicalbook [chemicalbook.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Buy Benzocaine Hydrochloride | 23239-88-5 [smolecule.com]

- 5. Benzocaine | 94-09-7 [chemicalbook.com]

- 6. swgdrug.org [swgdrug.org]

- 7. Benzocaine hydrochloride | 23239-88-5 [chemicalbook.com]

- 8. Cas 23239-88-5,Benzocaine hydrochloride | lookchem [lookchem.com]

A Spectroscopic Guide to Benzocaine Hydrochloride: Unveiling Molecular Structure through NMR, IR, and UV-Vis Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic analysis of benzocaine (B179285) hydrochloride, a widely used local anesthetic. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we can elucidate its molecular structure and confirm its identity. This document offers a comprehensive overview of the expected spectral data, detailed experimental protocols for analysis, and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of benzocaine and its hydrochloride salt. These values are crucial for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of Benzocaine in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.85 | Doublet | 2H | Aromatic (H-3, H-5) |

| 6.62 | Doublet | 2H | Aromatic (H-2, H-6) |

| 4.31 | Quartet | 2H | -OCH₂CH₃ |

| 4.10 (broad) | Singlet | 2H | -NH₂ |

| 1.35 | Triplet | 3H | -OCH₂CH₃ |

Note: In the ¹H NMR spectrum of benzocaine hydrochloride, the aromatic protons are expected to shift downfield. The broad singlet of the -NH₂ protons will be replaced by a broader signal for the -NH₃⁺ protons, which may or may not be readily observable depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data of Benzocaine in CDCl₃[1]

| Chemical Shift (δ) ppm | Assignment |

| 166.9 | C=O (Ester) |

| 149.5 | C-4 (Aromatic) |

| 131.5 | C-2, C-6 (Aromatic) |

| 119.6 | C-1 (Aromatic) |

| 113.8 | C-3, C-5 (Aromatic) |

| 60.3 | -OCH₂CH₃ |

| 14.4 | -OCH₂CH₃ |

Note: Similar to the ¹H NMR, the carbon signals in the aromatic ring of benzocaine hydrochloride are expected to be deshielded and shift downfield compared to the free base, particularly the carbon atom attached to the amino group (C-4) and the ortho and para carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of benzocaine hydrochloride shows characteristic absorption bands corresponding to its ester, aromatic, and protonated amine functionalities.

Table 3: FT-IR Spectroscopic Data of Benzocaine Hydrochloride (KBr Pellet)[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-2600 | Strong, Broad | N-H stretching (of -NH₃⁺) |

| ~2980 | Medium | C-H stretching (aromatic) |

| ~1680 | Strong | C=O stretching (ester) |

| ~1600 | Medium | C=C stretching (aromatic) |

| ~1270 | Strong | C-O stretching (ester) |

| ~845 | Strong | C-H out-of-plane bending (para-disubstituted aromatic) |

Note: The most significant difference between the IR spectra of benzocaine and benzocaine hydrochloride is the appearance of a broad absorption in the 3400-2600 cm⁻¹ region for the hydrochloride, which is characteristic of the stretching vibrations of the ammonium (B1175870) (-NH₃⁺) group.[2] This replaces the two sharper N-H stretching bands of the primary amine in the free base.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used for quantitative analysis. The absorption maximum (λmax) of benzocaine is influenced by the solvent and the protonation state of the amino group.

Table 4: UV-Vis Spectroscopic Data of Benzocaine

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Methanol | 291.4 | Not specified in the provided context |

| Chloroform (in a complex) | 486 | 5.25 x 10³ |

Note: The λmax of benzocaine hydrochloride in ethanol (B145695) is expected to be around 290 nm.[3] The molar absorptivity can be determined experimentally by preparing a standard solution of known concentration and measuring its absorbance.

Experimental Protocols

The following sections detail the methodologies for the spectroscopic analysis of benzocaine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure of benzocaine hydrochloride.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of benzocaine hydrochloride.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry NMR tube. The choice of solvent is critical as benzocaine hydrochloride has limited solubility in CDCl₃.

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

-

Instrumentation:

-

Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Ensure the instrument is properly tuned and shimmed for the chosen solvent.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the reference standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in benzocaine hydrochloride.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly dry high-purity potassium bromide (KBr) to remove any moisture.

-

In an agate mortar, grind a small amount (1-2 mg) of benzocaine hydrochloride to a fine powder.

-

Add approximately 100-200 mg of the dry KBr to the mortar and mix thoroughly with the sample.

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Instrumentation:

-

Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Ensure the sample compartment is clean and dry.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet containing the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups in the benzocaine hydrochloride molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maximum (λmax) and molar absorptivity (ε) of benzocaine hydrochloride.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of benzocaine hydrochloride of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., ethanol, water).

-

From the stock solution, prepare a series of dilutions of known concentrations that will have absorbances in the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

-

Instrumentation:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use a matched pair of quartz cuvettes (typically 1 cm path length).

-

-

Data Acquisition:

-

Fill one cuvette with the solvent to be used as a blank.

-

Fill the other cuvette with the most dilute sample solution.

-

Scan the wavelength range (e.g., 400-200 nm) to determine the λmax.

-

Set the spectrophotometer to the determined λmax.

-

Measure the absorbance of each of the standard solutions, starting from the most dilute, rinsing the cuvette with the next solution before measuring.

-

-

Data Processing:

-

Plot a calibration curve of absorbance versus concentration.

-

Perform a linear regression analysis on the data points. The slope of the line will be the molar absorptivity (ε) if the concentration is in mol/L, or the absorptivity (a) if the concentration is in other units. The Beer-Lambert law (A = εbc) is applied, where A is absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration.

-

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of benzocaine hydrochloride.

Caption: Workflow for the Spectroscopic Analysis of Benzocaine Hydrochloride.

References

The Genesis of Local Anesthesia: A Technical Guide to the History and Discovery of Benzocaine

Introduction

In the landscape of modern pharmacology, local anesthetics are indispensable tools for pain management. Their development represents a pivotal shift from the era of generalized, high-risk anesthesia to targeted, safer methods of pain control. At the forefront of this revolution was the discovery of synthetic local anesthetics, a journey that began as a quest for a non-addictive alternative to cocaine. This technical guide provides an in-depth exploration of the history, discovery, and foundational science of benzocaine (B179285), one of the earliest and most enduring synthetic local anesthetics. Designed for researchers, scientists, and drug development professionals, this document details the key experiments, physicochemical properties, and mechanism of action that established benzocaine and paved the way for the broader class of local anesthetic agents.

A New Epoch in Pain Management: The History and Discovery of Benzocaine

The story of benzocaine begins in the late 19th century, a period of significant advancement in organic chemistry. The only effective local anesthetic at the time was cocaine, isolated from the coca leaf. While its efficacy was undeniable, its severe toxicity and addictive potential were major drawbacks, prompting a search for safer alternatives.

German chemist Eduard Ritsert is credited with the synthesis of benzocaine in 1890.[1] In his work, Ritsert was investigating derivatives of para-aminobenzoic acid (PABA) and successfully synthesized the ethyl ester of PABA, which would later be named benzocaine.[2] Recognizing its potential as a local anesthetic, he introduced the compound to the market in 1902 under the trade name "Anaesthesin".[1][2] This marked a significant milestone: the introduction of a synthetic, non-addictive local anesthetic. Due to its low water solubility, the initial applications of Anaesthesin were primarily as a topical analgesic.[2]

The synthesis of benzocaine can be achieved through a Fischer esterification of 4-aminobenzoic acid with ethanol (B145695) in the presence of an acid catalyst. Alternatively, it can be prepared by the reduction of ethyl 4-nitrobenzoate.[1]

The Molecular Basis of Numbing: Benzocaine's Mechanism of Action

The primary mechanism of action for all local anesthetics, including benzocaine, is the blockade of voltage-gated sodium channels in neuronal cell membranes. The influx of sodium ions through these channels is essential for the depolarization of the nerve membrane and the subsequent propagation of an action potential. When a nerve is stimulated, these channels open, allowing sodium ions to rush into the cell, leading to a rapid change in membrane potential that transmits the nerve impulse.

Benzocaine, being a lipid-soluble molecule, can diffuse across the nerve cell membrane. Once inside the neuron, it binds to a specific receptor site within the pore of the voltage-gated sodium channel. This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions. By blocking this crucial step in nerve impulse transmission, benzocaine effectively prevents the generation and conduction of pain signals from the peripheral nerves to the central nervous system.

Foundational Experimental Evaluation of Local Anesthetics

The anesthetic properties of newly synthesized compounds like benzocaine were established through a series of foundational animal experiments. These early protocols were crucial for determining the efficacy, potency, and safety of these novel substances.

The Frog Sciatic Nerve Block

One of the classic and most fundamental methods for evaluating the action of local anesthetics was the isolated frog sciatic nerve preparation. This ex vivo model allowed for the direct assessment of a compound's ability to block nerve conduction.

Experimental Protocol:

-

Preparation of the Nerve: A frog is doubly pithed (destruction of the brain and spinal cord) to ensure no sensation of pain. The sciatic nerve is then carefully dissected from the leg, ensuring its length is preserved and it remains moist with Ringer's solution.

-

Experimental Setup: The isolated nerve is placed in a nerve chamber with stimulating and recording electrodes. The stimulating electrodes are used to generate an action potential, and the recording electrodes, placed further down the nerve, measure the propagation of this potential.

-

Application of Anesthetic: A solution of the test compound (e.g., benzocaine) is applied to a section of the nerve between the stimulating and recording electrodes.

-

Measurement of Nerve Conduction Block: The nerve is stimulated, and the amplitude of the compound action potential (CAP) is recorded. A decrease in the CAP amplitude indicates a block of nerve conduction. The time to onset of the block and the duration of the block (time until the CAP returns to its original amplitude after washing the nerve with Ringer's solution) are key parameters measured.

The Guinea Pig Intradermal Wheal Test

To assess the in vivo efficacy of a local anesthetic, the guinea pig intradermal wheal test was a commonly used method. This test measures the ability of a compound to produce anesthesia when injected into the skin.

Experimental Protocol:

-

Animal Preparation: The hair on the back of a guinea pig is clipped to expose the skin.

-

Intradermal Injection: A small volume of the local anesthetic solution is injected intradermally, creating a raised wheal. A control injection of saline is made in a separate area.

-

Assessment of Anesthesia: At regular intervals after the injection, the center of the wheal is stimulated with a sharp object (e.g., a pin or a von Frey hair). The animal's response (flinching or crying out) is observed.

-

Determination of Anesthetic Effect: The absence of a response to stimulation indicates successful local anesthesia. The onset of anesthesia (the time from injection to the first absence of a response) and the duration of anesthesia (the time until the response to stimulation returns) are recorded.

Quantitative Physicochemical and Pharmacokinetic Properties

The clinical performance of a local anesthetic is determined by a combination of its physicochemical and pharmacokinetic properties. These properties influence its potency, onset of action, duration of action, and potential for systemic toxicity.

| Property | Benzocaine | Lidocaine | Procaine | Tetracaine | Bupivacaine |

| Chemical Class | Ester | Amide | Ester | Ester | Amide |

| pKa | 3.5 | 7.9 | 9.1 | 8.5 | 8.1 |

| Lipid Solubility (Partition Coefficient) | High | Moderate | Low | High | Very High |

| Protein Binding (%) | 5-10 | 60-90 | 6 | 75 | 95 |

| Onset of Action | Very Fast | Fast | Slow | Moderate | Moderate |

| Duration of Action | Short | Moderate | Short | Long | Long |

Note: The values presented are approximate and can vary depending on the specific experimental conditions.

The Synthesis of Benzocaine: A Chemical Pathway

The most common laboratory synthesis of benzocaine is the Fischer esterification of p-aminobenzoic acid (PABA) with ethanol, using a strong acid as a catalyst.

Conclusion

The discovery and development of benzocaine represent a seminal moment in the history of pharmacology. As the first widely used synthetic local anesthetic, it provided a safer alternative to cocaine and laid the groundwork for the development of a vast array of local anesthetic agents. The foundational principles of its mechanism of action—the blockade of voltage-gated sodium channels—remain a cornerstone of our understanding of local anesthesia. The experimental protocols developed to characterize its effects established a framework for the preclinical evaluation of all subsequent local anesthetics. For researchers and drug development professionals, the story of benzocaine serves as a powerful reminder of the enduring impact of fundamental chemical synthesis and pharmacological investigation on clinical practice.

References

Methodological & Application

Application Notes: The Use of Benzocaine Hydrochloride as a Fish Anesthetic

Introduction Benzocaine (B179285) (ethyl p-aminobenzoate) is an ester local anesthetic widely utilized in aquaculture and fisheries research to sedate or anesthetize fish.[1][2] Its application facilitates various procedures, including handling, tagging, transport, and surgical interventions, by minimizing stress and physical injury to the animal and ensuring handler safety.[3][4] Benzocaine acts by blocking voltage-gated sodium channels in nerve cell membranes, thereby preventing the transmission of nerve impulses.[2] The hydrochloride salt form is more water-soluble than the freebase form, though both typically require an organic solvent, such as ethanol (B145695), for initial dissolution to prepare a stock solution.[1][5][6][7]

The efficacy of benzocaine is influenced by several factors, including the species, size, and age of the fish, as well as water parameters like temperature and hardness.[1][8] Therefore, it is crucial to determine the optimal concentration for a specific species and condition, often starting with lower doses to gauge the response. Safety margins can be narrow, and overdoses can be lethal.[9] For applications involving food fish, withdrawal periods must be observed as regulated by local authorities. For instance, the commercial product BENZOAK VET® requires a 72 to 96-hour withdrawal period in the United States under an Investigational New Animal Drug (INAD) exemption.[10]

Mechanism of Action Benzocaine is a lipid-soluble local anesthetic that diffuses across the nerve cell membrane. Once inside the cell, it binds to sodium channels, stabilizing them in an inactive state. This action prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of an action potential.[2] In fish, the drug is primarily absorbed through the gills, leading to rapid induction of anesthesia.[4][11]

Quantitative Data Summary

The effectiveness of benzocaine hydrochloride varies significantly among species and is dependent on environmental conditions. The following tables summarize reported concentrations for anesthesia and euthanasia.

Table 1: Recommended Concentrations for Fish Anesthesia

| Species | Anesthetic Concentration (mg/L) | Induction Time (minutes) | Exposure Duration (minutes) | Recovery Time (minutes) | Water Temp. (°C) | Notes |

| Salmonids (general) | 25 - 45 | < 4 | - | < 10 | - | Doses as low as 25 mg/L can be effective.[1] |

| Chinook Salmon (Oncorhynchus tshawytscha) | 25 - 30 | < 3.5 | 15 | < 10 | 10 - 13 | 35 mg/L was lethal after 15 min exposure.[9] |

| Atlantic Salmon (Salmo salar) | 25 - 30 | < 3.5 | 15 | < 10 | 10 - 13 | 40 mg/L was lethal after 15 min exposure.[9] |

| Black Sea Salmon (Salmo labrax) Fry | 25 - 26 | - | 3 | - | 11.4 | Lethal dose was approximately 3 times the anesthetic dose.[12] |

| Nile Tilapia (Oreochromis niloticus) | 132 | ~1.4 | - | - | - | Concentration for complete sedation.[13] |

| Red Tilapia (Oreochromis sp.) | 100 | > G2 (Eugenol 100mg/L) | - | - | - | Used for comparative study with eugenol (B1671780).[6] |

| Channel Catfish (Ictalurus punctatus) | 80 | - | 10 - 30 | < 3 | - | Optimal concentration; >100 mg/L proved toxic.[5][14] |

| Curimba (Prochilodus lineatus) | 50 - 60 | 2 - 3 | - | - | 22 - 31 | 60 mg/L recommended for 22°C; 50 mg/L for 25-31°C.[15] |

| General Use | 25 - 100 | 1 - 3 | < 15 | 3 - 15 | - | General recommended range; varies with species and conditions.[1][16] |

Table 2: Recommended Concentrations for Euthanasia

| Species | Euthanasia Concentration (mg/L) | Method | Notes |

| Salmonids | 400 - 500 | Immersion | Overdose concentration.[1] |

| General Fish | > 250 | Immersion for >10 min post-opercular cessation | Followed by a secondary physical method (decapitation or pithing) to ensure death.[17][18] |

| Ornamental Fish | ~1000 (1 g/L) | Immersion for >2 hours | Prepared from a stock solution (100g in 1L ethanol); followed by physical destruction.[19] |

Experimental Workflow Diagram

Caption: Workflow for fish anesthesia using benzocaine hydrochloride.

Experimental Protocols

Protocol 1: Preparation of Benzocaine Hydrochloride Stock Solution

Benzocaine hydrochloride has low solubility in water, necessitating the use of a solvent to create a concentrated stock solution.[1][6] Ethanol is the most commonly used solvent.

Materials:

-

Benzocaine hydrochloride powder (crystalline salt)

-

95-100% Ethanol

-

Glass beaker or bottle with a secure cap

-

Weighing scale

-

Graduated cylinder

Procedure:

-

Standard Concentration (100 g/L):

-

Weigh 10 grams of benzocaine hydrochloride powder.

-

Measure 100 mL of 95% ethanol.

-

In a glass beaker, slowly add the benzocaine powder to the ethanol while stirring continuously until it is completely dissolved.[3][6][20]

-

Transfer the solution to a clearly labeled, dark glass bottle. Store at 4°C for long-term stability.[1]

-

-

Alternative Preparations:

Note: Benzocaine powder can be a respiratory irritant; handle it in a well-ventilated area or fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

Protocol 2: Anesthesia by Immersion

This protocol describes the process of anesthetizing fish for handling or minor surgical procedures.

Materials:

-

Anesthetic induction tank

-

Recovery tank

-

Aeration source (air stones)

-

Benzocaine hydrochloride stock solution

-

Water from the fish's home tank

-

Timer

Procedure:

-

Preparation:

-

Withhold food from the fish for 12-24 hours prior to the procedure to reduce metabolic rate and prevent regurgitation, which can interfere with gill function.[11][22]

-

Fill the induction and recovery tanks with water from the fish's home tank to minimize stress from changes in water chemistry (pH, temperature).[11][22]

-

Provide vigorous aeration to both tanks, especially the recovery tank.

-

-

Dosing:

-

Determine the target anesthetic concentration from literature or preliminary trials (e.g., 50-80 mg/L).

-

Calculate the volume of stock solution needed. For a 100 g/L (100 mg/mL) stock solution and a target concentration of 50 mg/L in a 10-liter induction tank:

-

Total Benzocaine Needed: 50 mg/L * 10 L = 500 mg

-

Volume of Stock Solution: 500 mg / 100 mg/mL = 5 mL

-

-

Add the calculated volume of stock solution to the induction tank and mix thoroughly.

-

-

Induction:

-

Carefully transfer the fish into the induction tank.

-

Start the timer immediately.

-

Observe the fish closely for the stages of anesthesia: light sedation, loss of equilibrium, and finally, loss of reflex response and slow, deep opercular movements (surgical anesthesia). Induction time is typically 1-4 minutes.[1][16]

-

-

Procedure and Maintenance:

-

Once the desired level of anesthesia is reached, remove the fish and perform the intended procedure. Keep the fish moist at all times if removed from the water.

-

For procedures longer than 15 minutes, consider a recirculation system that passes aerated anesthetic water over the gills.[5][14] Do not exceed recommended exposure times, as safety margins can be narrow.[9]

-

-

Recovery:

Protocol 3: Euthanasia by Overdose

This protocol is for the humane euthanasia of fish. The process involves a lethal overdose of the anesthetic followed by a secondary physical method to ensure death.

Materials:

-

Euthanasia tank

-

Benzocaine hydrochloride stock solution

-

Water from the fish's home tank

-

Tools for the secondary method (e.g., sharp blade for decapitation).

Procedure:

-

Prepare a euthanasia bath with a high concentration of benzocaine hydrochloride, typically >250 mg/L.[17][18] For some species, doses of 400-500 mg/L are used.[1]

-

Place the fish in the euthanasia bath. The fish will quickly lose consciousness.

-

Leave the fish in the solution for a minimum of 10 minutes after all opercular (gill) movement has ceased to ensure brain death.[17]

-

Confirm death by applying a secondary physical method, such as decapitation or pithing (severing the spinal cord).[17][19] This step is critical to prevent any possibility of recovery.

-

Dispose of the carcass according to institutional and local regulations.

References

- 1. ccac.ca [ccac.ca]

- 2. go.drugbank.com [go.drugbank.com]

- 3. aquast.org [aquast.org]

- 4. vpresearch.louisiana.edu [vpresearch.louisiana.edu]

- 5. The Use of Benzocaine in Recirculation Anesthesia of Laboratory and Ornamental Fish - IAAAM_Archive - VIN [vin.com]

- 6. Anesthetic use of eugenol and benzocaine in red tilapia (oreochromis sp.)1 [redalyc.org]

- 7. The Use of Benzocaine in Recirculation Anesthesia of Laboratory and Ornamental Fish - IAAAM_Archive - VIN [vin.com]

- 8. researchgate.net [researchgate.net]

- 9. Benzocaine as a fish anesthetic: efficacy and safety for spawning-phase salmon [pubs.usgs.gov]

- 10. BENZOAK VET® (benzocaine) | U.S. Fish & Wildlife Service [fws.gov]

- 11. norecopa.no [norecopa.no]

- 12. aquast.org [aquast.org]

- 13. Effect of benzocaine concentration and fish size on anesthesia and recovery in Nile tilapia - Revista Brasileira de Zootecnia [rbz.org.br]

- 14. The Use of Benzocaine in Recirculation Anesthesia of Laboratory and Ornamental Fish - IAAAM1986 - VIN [vin.com]

- 15. researchgate.net [researchgate.net]

- 16. Anesthesia Induction and Monitoring in Fish - WSAVA 2019 Congress - VIN [vin.com]

- 17. umaryland.edu [umaryland.edu]

- 18. scribd.com [scribd.com]

- 19. ornamentalfish.org [ornamentalfish.org]

- 20. fisheriesjournal.com [fisheriesjournal.com]

- 21. researchgate.net [researchgate.net]

- 22. az.research.umich.edu [az.research.umich.edu]

Application Notes and Protocols for Benzocaine Hydrochloride in Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of benzocaine (B179285) hydrochloride solutions in electrophysiological studies. Benzocaine is a local anesthetic that reversibly blocks voltage-gated sodium channels, making it a valuable tool for investigating neuronal excitability and for pharmacological studies of ion channel function.

Introduction

Benzocaine hydrochloride is the water-soluble salt of benzocaine. It is frequently used in electrophysiology to modulate the activity of voltage-gated sodium channels, and in some cases, other ion channels such as potassium channels.[1] Its ability to block the initiation and propagation of action potentials makes it a useful compound for studying synaptic transmission and for characterizing the role of specific ion channels in cellular physiology. Proper solution preparation is critical for obtaining reproducible and accurate results in electrophysiological experiments.

Physicochemical Properties and Solubility

Benzocaine hydrochloride is a white to off-white crystalline solid.[1] While the hydrochloride salt is more water-soluble than the free base form of benzocaine, its solubility in aqueous solutions can still be limited.[1] For electrophysiology, it is common to prepare a concentrated stock solution in an organic solvent before diluting it to the final working concentration in the desired extracellular or bath solution.

| Property | Value |

| Molecular Formula | C₉H₁₁NO₂ · HCl |

| Molecular Weight | 201.66 g/mol |

| Solubility | Water: Slightly soluble.[1] Ethanol (B145695): Soluble.[2] DMSO: Soluble (e.g., 40 mg/mL).[3] |

| Storage (Powder) | -20°C for up to 3 years. |

| Storage (in Solvent) | -80°C for up to 1 year.[2] |

Stock Solution Preparation Protocols

To ensure accurate and reproducible concentrations, it is recommended to prepare a concentrated stock solution of benzocaine hydrochloride.

Protocol for Ethanol-Based Stock Solution

-

Weighing: Accurately weigh the desired amount of benzocaine hydrochloride powder in a sterile microcentrifuge tube.

-

Dissolving: Add the appropriate volume of 100% ethanol to achieve the desired stock concentration (e.g., 100 mM). Vortex or sonicate briefly to ensure complete dissolution.[2]

-

Storage: Store the stock solution in a tightly sealed, light-protected container at -20°C or -80°C for long-term storage.

Protocol for DMSO-Based Stock Solution

-

Weighing: Accurately weigh the desired amount of benzocaine hydrochloride powder in a sterile microcentrifuge tube.

-

Dissolving: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 100 mM). Vortex gently until the powder is fully dissolved.[2]

-

Storage: Store the stock solution in small aliquots to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in a dry environment.

Note: The final concentration of the organic solvent in the recording solution should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced effects on the cells.

Working Solution Preparation and Application

The working solution is prepared by diluting the stock solution into the extracellular recording solution to the final desired concentration.

Protocol for Preparing Working Solutions

-

Thawing: If the stock solution is frozen, thaw it at room temperature.

-

Dilution: Add the required volume of the stock solution to the pre-warmed (if applicable) extracellular solution. For example, to prepare a 100 µM working solution from a 100 mM stock, add 1 µL of the stock solution to 1 mL of the extracellular solution.

-

Mixing: Mix the working solution thoroughly by gentle inversion or vortexing.

-

pH Adjustment: For aqueous solutions, it is crucial to buffer the final solution to a physiological pH (typically 7.2-7.4). This can be achieved using a suitable buffer in the extracellular solution (e.g., HEPES).

-

Application: The working solution can be applied to the cells via bath perfusion or a local application system.

Recommended Working Concentrations for Electrophysiology

The optimal concentration of benzocaine hydrochloride will vary depending on the specific ion channel, cell type, and experimental goals. The following table provides a summary of concentrations reported in the literature for various electrophysiological applications.

| Application | Ion Channel Target(s) | Organism/Cell Line | Working Concentration Range | IC₅₀ / K_D |

| Automated Patch-Clamp | rNaV1.4 | HEK293 | 100 µM - 1000 µM | N/A |

| Whole-Cell Patch-Clamp | hKv1.5 | Mouse Cells | 10 nM (agonist), 100 - 700 µM (inhibitor) | K_D = 901 ± 81 µM |

| Voltage-Clamp | Na⁺ Channels | N/A | 30 µM - 3 mM | IC₅₀ = 650 µM |

| Voltage-Clamp | Voltage-gated Na⁺ channels | N/A | N/A | IC₅₀ = 0.8 mM |

| Anesthesia | N/A | Amphibians | 0.001% - 0.03% | N/A |

Stability of Benzocaine Hydrochloride Solutions

Aqueous solutions of benzocaine are reported to be stable for at least two weeks when stored at room temperature.[4] However, for electrophysiological experiments where precision is paramount, it is best practice to prepare fresh working solutions daily from a frozen stock. Solid benzocaine, when stored under recommended conditions, has been shown to be stable for at least 6 months.[5]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the typical experimental workflow for preparing and applying benzocaine hydrochloride in an electrophysiology experiment and the signaling pathway of its primary mechanism of action.

Experimental workflow for benzocaine hydrochloride solution preparation and application.

Mechanism of action of benzocaine hydrochloride in neuronal inhibition.

References

Application of Benzocaine Hydrochloride in Patch Clamp Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzocaine (B179285), a well-established local anesthetic, exerts its therapeutic effects by blocking nerve signal conduction.[1][2] The primary molecular target of benzocaine is the voltage-gated sodium channel (VGSC), a critical component in the generation and propagation of action potentials in excitable cells like neurons.[1][3] Patch clamp electrophysiology is an indispensable technique for investigating the interaction of drugs like benzocaine with ion channels at the molecular level.[4][5] This document provides detailed application notes and protocols for studying the effects of benzocaine hydrochloride on VGSCs using the patch clamp technique.

Mechanism of Action

Benzocaine, as a neutral local anesthetic, is proposed to block voltage-gated sodium channels by traversing the cell membrane and binding to a site within the inner pore of the channel.[3][6] This binding is state-dependent, meaning the affinity of benzocaine for the channel varies with the channel's conformational state (resting, open, or inactivated).[1][3] Generally, local anesthetics exhibit higher affinity for the open and inactivated states of the channel, which contributes to their use-dependent block, a phenomenon where the block increases with the frequency of channel activation.[1][3] However, benzocaine itself may not show strong frequency-dependent block due to its very fast kinetics. Studies suggest that benzocaine stabilizes the closed (resting) state of the sodium channel.[7]

The binding site for local anesthetics is located in the inner pore of the VGSC, and a specific phenylalanine residue in the S6 transmembrane helix of domain IV is crucial for the high-affinity, use-dependent block of many local anesthetics.[7][8] Molecular dynamics simulations have identified two likely binding sites for benzocaine within the pore: one just above the activation gate and another at the entrance to the lateral lipid-filled fenestrations.[6]

Quantitative Data Summary

The following tables summarize quantitative data from patch clamp studies on the effects of benzocaine on voltage-gated sodium channels.

Table 1: Benzocaine Block of Voltage-Gated Sodium Channels

| Cell Type/Channel | Benzocaine Concentration | Effect | Reference |

| Frog Myelinated Nerve Fibres | 0.25 mM | Reduced INa to 40% of control | [9] |

| Frog Myelinated Nerve Fibres | 0.5 mM | Reduced INa to 24% of control | [9] |

| Frog Node of Ranvier | 0.5 - 1 mM | Reduced amplitude of INa | [10] |

| hKv1.5 Channels (stably expressed in mouse cells) | 100 - 700 µM | Inhibited hKv1.5 currents (KD = 901 +/- 81 µM) | [11] |

Table 2: Effects of Benzocaine on Sodium Channel Gating Properties

| Channel | Benzocaine Concentration | Parameter | Change | Reference |

| Wild-Type (WT) NaV1.5 | 0.3 mM, 0.5 mM, 1 mM, 2 mM | V1/2 of steady-state inactivation | Hyperpolarizing shift | [8] |

| F1759K Mutant NaV1.5 | 1 mM, 2 mM | V1/2 of steady-state inactivation | -8.3 ± 0.7 mV shift (1 mM), -9.7 ± 1.1 mV shift (2 mM) | [8] |

Experimental Protocols

Cell Preparation

A variety of cell preparations can be used for patch clamp studies of benzocaine, including:

-

Primary cultured neurons: Dorsal root ganglion (DRG) neurons or cortical neurons.

-

Cell lines stably expressing specific sodium channel subtypes: HEK293 or CHO cells transfected with the desired NaV channel isoform (e.g., NaV1.5).[8]

-

Acutely dissociated neurons or myelinated nerve fibres .[9][10][12]

Cells are typically plated on glass coverslips a few days prior to recording.[13]

Solutions

a. External (Extracellular) Solution (in mM):

| Component | Concentration |

| NaCl | 140 |

| KCl | 4 |

| CaCl2 | 2 |

| MgCl2 | 1 |

| D-Glucose | 5 |

| HEPES | 10 |

Adjust pH to 7.4 with NaOH. Osmolality should be adjusted to ~330 mOsm.[14][15]

b. Internal (Pipette) Solution (in mM):

| Component | Concentration |

| CsCl | 50 |

| CsF | 60 |

| NaCl | 10 |

| EGTA | 20 |

| HEPES | 10 |

Adjust pH to 7.2 with CsOH. Osmolality should be adjusted to ~320 mOsm.[14][15]

Note: Cesium (Cs+) is used in the internal solution to block potassium channels, thus isolating the sodium currents.

c. Benzocaine Hydrochloride Stock Solution:

Prepare a high-concentration stock solution of benzocaine hydrochloride (e.g., 100 mM) in the external solution. This stock can then be diluted to the desired final concentrations for application to the cells.

Patch Clamp Electrophysiology

The whole-cell configuration of the patch clamp technique is most commonly used to study the effects of benzocaine on the total sodium current of a cell.[11][13]

a. Pipette Preparation:

-

Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.[13]

-

Fill the pipette with the internal solution, ensuring no air bubbles are trapped at the tip.[16]

b. Establishing a Whole-Cell Recording:

-

Mount the filled pipette in the pipette holder of the micromanipulator.

-

Apply light positive pressure to the pipette to keep the tip clean as it is lowered into the bath containing the external solution and the cells.[16][17]

-

Under microscopic guidance, approach a target cell with the pipette tip.

-

Once the pipette touches the cell membrane, a slight increase in resistance will be observed. Release the positive pressure to allow the formation of a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.[13][17]

-

Apply a brief pulse of gentle suction to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration. This provides electrical and molecular access to the cell's interior.[13]

c. Voltage-Clamp Protocols:

To investigate the state-dependent block of sodium channels by benzocaine, specific voltage-clamp protocols are employed:

-

Resting State Block: Hold the membrane potential at a very negative level (e.g., -120 mV) where most channels are in the resting state. Apply a brief depolarizing pulse (e.g., to -10 mV) to elicit a sodium current. Compare the peak current amplitude before and after the application of benzocaine.

-

Use-Dependent Block: Hold the membrane potential at a more depolarized level (e.g., -80 mV) and apply a train of depolarizing pulses at a specific frequency (e.g., 1 Hz, 10 Hz). The progressive decrease in the peak sodium current during the pulse train in the presence of benzocaine indicates use-dependent block.

-

Steady-State Inactivation: To determine the effect of benzocaine on channel availability, a two-pulse protocol is used. From a holding potential of -120 mV, a series of 500 ms (B15284909) prepulses to various potentials (e.g., from -140 mV to 0 mV in 10 mV increments) are applied, followed by a test pulse to -10 mV to measure the fraction of available channels. The resulting data are fitted with a Boltzmann function to determine the half-inactivation potential (V1/2).

Visualizations

Caption: Mechanism of benzocaine action on sodium channels.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 5. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]

- 6. Locating the Route of Entry and Binding Sites of Benzocaine and Phenytoin in a Bacterial Voltage Gated Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rupress.org [rupress.org]

- 8. Using Lidocaine and Benzocaine to Link Sodium Channel Molecular Conformations to State-Dependent Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interaction of lidocaine and benzocaine in blocking sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of benzocaine on the kinetics of normal and batrachotoxin-modified Na channels in frog node of Ranvier - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzocaine enhances and inhibits the K+ current through a human cardiac cloned channel (Kv1.5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Action of benzocaine on sodium channels of frog nodes of Ranvier treated with chloramine-T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 14. Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. docs.axolbio.com [docs.axolbio.com]

- 17. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

Application Notes and Protocols for Studying Benzocaine Hydrochloride Block of Voltage-Gated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction